
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide, also known as FMA, is a pharmacological compound that has been extensively studied for its potential therapeutic properties. FMA belongs to the class of organic compounds known as benzylamines and is commonly used in scientific research to explore its biological activities and mechanisms of action.
作用機序
The mechanism of action of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins that are involved in the inflammatory response, cell growth, and cell division. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been shown to inhibit the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (cell death), and the modulation of the immune response. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide in scientific research is its well-established pharmacological properties and mechanism of action. This makes it a valuable tool for exploring the biological activities of various enzymes and proteins. However, the complex synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide and its limited availability may be a limitation for some research studies.
将来の方向性
There are several future directions for the use of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide in scientific research. One potential area of exploration is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, further studies are needed to explore the potential side effects and toxicity of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide, particularly in long-term use.
合成法
The synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide involves the reaction of 2-phenoxyacetic acid with 4-methoxybenzylamine to form the intermediate product, which is then reacted with furfuryl chloride to obtain the final product. The synthesis of N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
N-(2-furylmethyl)-N-(4-methoxybenzyl)-2-phenoxyacetamide |
|---|---|
分子式 |
C21H21NO4 |
分子量 |
351.4 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H21NO4/c1-24-18-11-9-17(10-12-18)14-22(15-20-8-5-13-25-20)21(23)16-26-19-6-3-2-4-7-19/h2-13H,14-16H2,1H3 |
InChIキー |
VFXWXIOFVVFTCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)
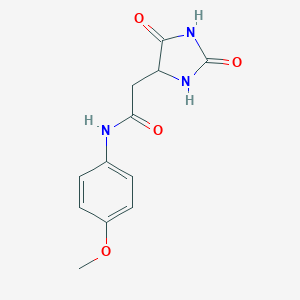

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)

![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)
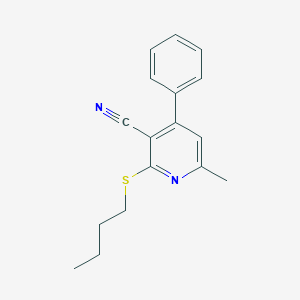
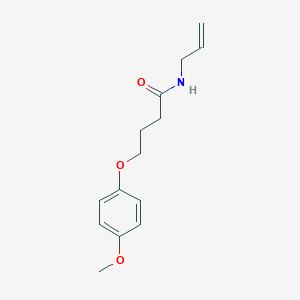
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
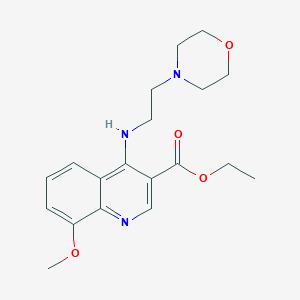
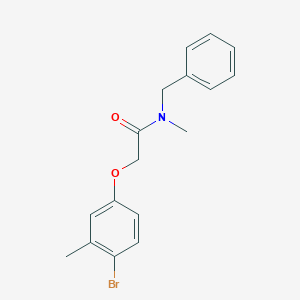
![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)
![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)
